molecular formula C23H23ClN4O3S B504315 N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B504315
M. Wt: 471g/mol
InChI Key: VLAKDOBVZMKRGG-UHFFFAOYSA-N
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Description

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperazine ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Carbamothioyl Group: This step involves the reaction of the intermediate with isothiocyanates under controlled conditions to form the carbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbamothioyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of bases, acids, or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471g/mol

IUPAC Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23ClN4O3S/c1-2-21(29)28-11-9-27(10-12-28)18-8-7-16(24)14-17(18)25-23(32)26-22(30)20-13-15-5-3-4-6-19(15)31-20/h3-8,13-14H,2,9-12H2,1H3,(H2,25,26,30,32)

InChI Key

VLAKDOBVZMKRGG-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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